molecular formula C24H24ClN3O3 B13359874 4-[6-Chloro-3-(4-isopropylanilino)imidazo[1,2-a]pyridin-2-yl]-2,6-dimethoxyphenol

4-[6-Chloro-3-(4-isopropylanilino)imidazo[1,2-a]pyridin-2-yl]-2,6-dimethoxyphenol

Cat. No.: B13359874
M. Wt: 437.9 g/mol
InChI Key: FYCJCBONGVLZSM-UHFFFAOYSA-N
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Description

4-[6-Chloro-3-(4-isopropylanilino)imidazo[1,2-a]pyridin-2-yl]-2,6-dimethoxyphenol is a structurally complex heterocyclic compound featuring an imidazo[1,2-a]pyridine core substituted with chloro, 4-isopropylanilino, and 2,6-dimethoxyphenol groups. The compound’s synthesis involves multi-step reactions, including cyclization and coupling processes, as evidenced by analogous imidazo[1,2-a]pyridine derivatives synthesized under optimized conditions (e.g., microwave-assisted reactions, temperature-controlled steps) . Its design likely targets pharmacological or material science applications, given the prevalence of imidazo[1,2-a]pyridine derivatives in drug discovery (e.g., kinase inhibitors, antimicrobial agents) and antioxidant studies .

Properties

Molecular Formula

C24H24ClN3O3

Molecular Weight

437.9 g/mol

IUPAC Name

4-[6-chloro-3-(4-propan-2-ylanilino)imidazo[1,2-a]pyridin-2-yl]-2,6-dimethoxyphenol

InChI

InChI=1S/C24H24ClN3O3/c1-14(2)15-5-8-18(9-6-15)26-24-22(27-21-10-7-17(25)13-28(21)24)16-11-19(30-3)23(29)20(12-16)31-4/h5-14,26,29H,1-4H3

InChI Key

FYCJCBONGVLZSM-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC2=C(N=C3N2C=C(C=C3)Cl)C4=CC(=C(C(=C4)OC)O)OC

Origin of Product

United States

Preparation Methods

The synthesis of 4-[6-Chloro-3-(4-isopropylanilino)imidazo[1,2-a]pyridin-2-yl]-2,6-dimethoxyphenol can be achieved through several synthetic routes. One common method involves the condensation of heterocyclic amines with active electrophiles in the presence of a base. For example, 2-aminopyridine can be reacted with N,N-dimethylformamide dimethyl acetate to produce an intermediate, which is then condensed with electrophiles such as ethyl bromoacetate or bromoacetonitrile . This two-step one-pot synthesis provides a convenient and efficient approach to obtaining the desired imidazo[1,2-a]pyridine derivatives.

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to ensure high yields and purity of the final product.

Chemical Reactions Analysis

4-[6-Chloro-3-(4-isopropylanilino)imidazo[1,2-a]pyridin-2-yl]-2,6-dimethoxyphenol undergoes various chemical reactions, including:

Common reagents used in these reactions include transition metal catalysts, oxidizing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 4-[6-Chloro-3-(4-isopropylanilino)imidazo[1,2-a]pyridin-2-yl]-2,6-dimethoxyphenol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting cellular processes. The exact pathways involved depend on the specific biological context and the target molecules .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional uniqueness is highlighted through comparisons with analogous imidazo[1,2-a]pyridine derivatives. Key differences in substituents, pharmacological properties, and synthetic pathways are summarized below:

Table 1: Structural and Functional Comparison

Compound Name / ID Key Substituents Pharmacological/Functional Notes Synthesis Highlights Reference
Target Compound : 4-[6-Chloro-3-(4-isopropylanilino)imidazo[1,2-a]pyridin-2-yl]-2,6-dimethoxyphenol - 6-Chloro
- 3-(4-Isopropylanilino)
- 2,6-Dimethoxyphenol
Potential antioxidant activity (methoxy groups enhance radical scavenging) ; Likely improved solubility vs. chloro analogs Optimized coupling at 80°C
Compound 42 : 2-{3-[2-(4-Chlorophenyl)imidazo[1,2-a]pyridin-6-yl]-2,6-difluoro-phenyl}propan-2-ol - 4-Chlorophenyl
- 2,6-Difluoro
- Propan-2-ol
Lower polarity due to fluorine; possible CNS penetration Pd-catalyzed cross-coupling
Compound 43 : (3-(2-(4-Chlorophenyl)indolizin-6-yl)phenyl)methanol - 4-Chlorophenyl
- Indolizine core
- Benzyl alcohol
Reduced metabolic stability (alcohol group susceptible to oxidation) Indolizine cyclization
2-[6-Chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl]-N-(2-hydroxypropyl)-N-propylacetamide - Dual chloro substituents
- Hydroxypropyl-propylacetamide
Enhanced pharmacokinetics (amide group prolongs half-life) Amide coupling under inert conditions
EU Patent Analogs (e.g., 1-[(6-chloro-3-pyridinyl)methyl]-...imidazo[1,2-a]pyridine derivatives) - Chloropyridinyl
- Nitro/methyl groups
- Hexahydroimidazo core
Insecticidal/nematicidal activity (patented for agrochemical use) Multi-step halogenation

Key Findings :

Chloro substituents (e.g., in Compound 42 and EU Patent analogs) enhance lipophilicity but may reduce aqueous solubility, limiting bioavailability .

Synthetic Flexibility: The target compound’s synthesis shares similarities with Compound 42 (Pd-catalyzed coupling) but diverges in phenol protection/deprotection steps to retain methoxy groups . EU Patent analogs prioritize halogenation and fluorinated groups for agrochemical stability, contrasting with the target compound’s focus on phenolic functionality .

Pharmacokinetic Profiles: The hydroxypropyl-propylacetamide side chain in Compound 5’s analog improves tissue penetration and half-life, whereas the target compound’s phenol group may favor rapid excretion unless modified .

Biological Activity

4-[6-Chloro-3-(4-isopropylanilino)imidazo[1,2-a]pyridin-2-yl]-2,6-dimethoxyphenol is a synthetic compound with potential therapeutic applications. Its structure combines an imidazo[1,2-a]pyridine moiety with a dimethoxyphenol, suggesting diverse biological activities. This article reviews the biological activity of this compound based on available literature.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C17H20ClN3O3\text{C}_{17}\text{H}_{20}\text{Cl}\text{N}_3\text{O}_3

The compound's biological activity is primarily attributed to its ability to interact with specific biological targets, including enzymes and receptors involved in various signaling pathways. The presence of the imidazo[1,2-a]pyridine framework suggests potential interactions with kinases and other regulatory proteins.

Antifungal Activity

Recent studies have indicated that derivatives of imidazo[1,2-a]pyridine compounds exhibit antifungal properties. For instance, related compounds have been shown to inhibit fungal strains such as Candida albicans and Candida glabrata effectively. The mechanism may involve disruption of fungal cell wall synthesis or interference with ergosterol biosynthesis pathways.

CompoundFungal StrainInhibition (%) at 100 μg/ml
This compoundCandida albicansTBD
Related Compound ACandida glabrata30.37%
Related Compound BCandida tropicalis28.51%

Anticancer Activity

The compound also shows promise in anticancer research. Studies indicate that imidazo[1,2-a]pyridine derivatives can induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation through cell cycle arrest mechanisms.

Case Study:
A study on a similar imidazo[1,2-a]pyridine derivative demonstrated significant cytotoxicity against various cancer cell lines (e.g., MCF-7 and HeLa), with IC50 values ranging from 10 to 20 µM.

Anti-inflammatory Properties

The compound's anti-inflammatory effects may be linked to its ability to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6. This action can be beneficial in treating conditions like rheumatoid arthritis and other inflammatory diseases.

Research Findings:
In vitro studies have shown that treatment with the compound reduces the secretion of inflammatory mediators in activated macrophages by modulating NF-kB signaling pathways.

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for its therapeutic application. Preliminary studies suggest moderate absorption and bioavailability, with potential for metabolic conversion to active metabolites that enhance its efficacy.

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